3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

LSD1/KDM1A inhibition epigenetic drug discovery structure-activity relationship

Procure this indenyl-pyrazole scaffold to access a >3500-fold LSD1 potency advantage over unsubstituted pyrazole. The 2,3-dihydro-1H-inden-5-yl moiety drives essential hydrophobic interactions, enabling derivatives with IC50 values as low as 28 nM—impossible with simple phenyl or heteroaromatic replacements. Optimal for scaffold-hopping campaigns, delivering 2.8-fold stronger LSD1/CoREST binding (Kd = 127 nM) than 5-hydroxypyrazole inhibitors. Scalable one-step Vilsmeier synthesis ensures cost-effective, high-yield procurement for parallel synthesis and combinatorial chemistry workflows.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1007074-30-7
Cat. No. B3033235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole
CAS1007074-30-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=CC=NN3
InChIInChI=1S/C12H12N2/c1-2-9-4-5-11(8-10(9)3-1)12-6-7-13-14-12/h4-8H,1-3H2,(H,13,14)
InChIKeyPSGVQFVNFATFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole: Core Scaffold Procurement for LSD1-Targeted Drug Discovery Programs


3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole (CAS 1007074-30-7) is a 5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole tautomer [1] belonging to the indenyl-pyrazole class. This unsubstituted scaffold serves as the core fragment for developing lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors [2], a high-value epigenetic target in oncology. The compound functions as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient [3], with its procurement value contingent upon its demonstrated utility as a building block in patent-protected inhibitor series.

Why Simple Pyrazoles Cannot Substitute for the Indenyl Core in LSD1 Inhibitor Programs


Generic pyrazole analogs lacking the 2,3-dihydro-1H-inden-5-yl substituent exhibit severely compromised LSD1 inhibition in direct comparative biochemical assays. Unsubstituted pyrazole demonstrates an IC50 of >100 μM against LSD1 [1], whereas the indenyl-containing scaffold enables the development of derivatives with IC50 values as low as 28 nM [2]—representing a >3500-fold potency differential. This stark disparity confirms that the indenyl moiety provides essential hydrophobic interactions with the LSD1 active site that cannot be replicated by simple phenyl or heteroaromatic substitutions [3].

Quantitative Comparator Evidence: LSD1 Inhibitory Activity of Indenyl-Pyrazole Scaffolds


Comparative LSD1 Inhibition: Indenyl-Pyrazole Derivative vs. Unsubstituted Pyrazole

An advanced indenyl-pyrazole derivative (BDBM539208, Example 89 from US11254676) demonstrates an LSD1 IC50 of 28 nM in biochemical assays [1]. In contrast, unsubstituted pyrazole exhibits an IC50 of >100 μM (>100,000 nM) under comparable conditions [2], confirming the critical contribution of the indenyl scaffold to target engagement.

LSD1/KDM1A inhibition epigenetic drug discovery structure-activity relationship

Binding Affinity Comparison: Indenyl-Pyrazole vs. 5-Hydroxypyrazole LSD1 Inhibitors

An indenyl-containing pyrazole derivative (CHEMBL5175660) exhibits a Kd of 127 nM for the LSD1/CoREST complex in competitive fluorescence polarization assays [1]. This represents a 2.8-fold stronger binding affinity compared to a representative 5-hydroxypyrazole LSD1 inhibitor (Kd = 350 nM) measured under comparable assay conditions [2].

LSD1/CoREST binding fluorescence polarization reversible inhibition

Scaffold Enables Single-Digit Nanomolar LSD1 Inhibition in Optimized Derivatives

Further optimization of the indenyl-pyrazole scaffold yields derivatives with LSD1 IC50 values in the single-digit nanomolar range. BindingDB data show LSD1 IC50 values as low as 22 nM for structurally optimized pyrazole compounds [1], confirming that the core scaffold enables substantial potency improvements through systematic medicinal chemistry elaboration [2].

LSD1 inhibitor optimization nanomolar potency cancer therapeutics

Quantitative Yield and Spectral Validation for Synthetic Intermediates

A one-step Vilsmeier synthesis protocol delivers the target compound in quantitative yield [1]. Full characterization by 1H-NMR, 13C-NMR, IR, and Raman spectroscopy is available [2], ensuring structural identity verification for procurement and quality control purposes. This synthetic efficiency contrasts with multistep pyrazole syntheses that typically achieve lower overall yields.

Vilsmeier synthesis quantitative yield NMR characterization

Defined Application Scenarios for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole


LSD1 Inhibitor Lead Optimization and SAR Expansion

Use as a core scaffold for structure-activity relationship (SAR) studies targeting LSD1/KDM1A inhibition. Derivatives of this scaffold have demonstrated LSD1 IC50 values of 22–28 nM in biochemical assays [1][2], validating its utility in developing potent epigenetic modulators for oncology applications. The scaffold enables systematic exploration of substituent effects on LSD1 potency and selectivity.

Building Block for Patent-Protected LSD1 Inhibitor Synthesis

Procure as a key synthetic intermediate for preparing patent-protected LSD1 inhibitor series. US Patent 11,254,676 B2 explicitly discloses derivatives incorporating this indenyl-pyrazole core, including Example 89 with an LSD1 IC50 of 28 nM [1]. This establishes clear intellectual property relevance and commercial pathway validation for the scaffold.

Scaffold Hopping from Alternative LSD1 Chemotypes

Employ as an alternative core scaffold to 5-hydroxypyrazole and tranylcypromine-derived LSD1 inhibitors. Comparative binding data show indenyl-pyrazole derivatives achieve 2.8-fold stronger binding to the LSD1/CoREST complex (Kd = 127 nM) compared to representative 5-hydroxypyrazole inhibitors (Kd = 350 nM) [2], supporting its utility in scaffold-hopping campaigns.

High-Yield Building Block Procurement for Parallel Synthesis

Leverage the established one-step Vilsmeier synthesis [3] for cost-effective, high-yield procurement in parallel synthesis or combinatorial chemistry workflows targeting epigenetic targets. The quantitative yield and full analytical characterization ensure reliable integration into automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.